Cas no 1901844-00-5 (methyl 2-(2,5-difluorophenyl)carbamoylacetate)

Methyl 2-(2,5-difluorophenyl)carbamoylacetate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of fluorinated heterocycles and pharmaceuticals. Its difluorophenyl moiety enhances reactivity and bioavailability, making it useful in medicinal chemistry applications. The ester group provides a handle for further functionalization, enabling efficient derivatization under mild conditions. This compound exhibits good stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its high purity and well-defined structure facilitate precise control in multi-step reactions. The product is particularly advantageous for researchers developing fluorinated bioactive molecules, offering a balance of reactivity and selectivity in key transformations.
methyl 2-(2,5-difluorophenyl)carbamoylacetate structure
1901844-00-5 structure
Product Name:methyl 2-(2,5-difluorophenyl)carbamoylacetate
CAS No:1901844-00-5
MF:
MW:
MDL:MFCD29991561
CID:4627811
PubChem ID:84578451
Update Time:2025-05-23

methyl 2-(2,5-difluorophenyl)carbamoylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
    • methyl 2-(2,5-difluorophenyl)carbamoylacetate
    • MDL: MFCD29991561

methyl 2-(2,5-difluorophenyl)carbamoylacetate Pricemore >>

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methyl 2-(2,5-difluorophenyl)carbamoylacetate Related Literature

Additional information on methyl 2-(2,5-difluorophenyl)carbamoylacetate

Methyl 2-(2,5-difluorophenyl)carbamoylacetate (CAS No. 1901844-00-5): A Comprehensive Overview in Modern Chemical Biology

Methyl 2-(2,5-difluorophenyl)carbamoylacetate, identified by its unique CAS number 1901844-00-5, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents and biochemical probes.

The structural composition of Methyl 2-(2,5-difluorophenyl)carbamoylacetate encompasses a carbamoylacetate moiety linked to a 2,5-difluorophenyl group. The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring introduces unique electronic and steric properties, making this compound a valuable scaffold for medicinal chemistry investigations. The carbamoylacetate group, on the other hand, provides a versatile site for further functionalization, enabling the synthesis of derivatives with tailored biological activities.

In recent years, the field of chemical biology has witnessed an increasing focus on the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. Methyl 2-(2,5-difluorophenyl)carbamoylacetate aligns with this trend, offering a promising platform for exploring new pharmacological pathways. Its potential applications span across various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.

One of the most compelling aspects of Methyl 2-(2,5-difluorophenyl)carbamoylacetate is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated its utility in generating inhibitors of kinases and proteases that play critical roles in tumor growth and metastasis. The fluorinated phenyl ring enhances the molecule's interaction with these targets, leading to increased efficacy and selectivity.

The incorporation of fluorine atoms into pharmaceutical compounds is not without rationale; fluorine's ability to modulate electronic properties can significantly influence a drug's pharmacokinetic profile. In the case of Methyl 2-(2,5-difluorophenyl)carbamoylacetate, the electron-withdrawing nature of fluorine atoms at the 2 and 5 positions increases the compound's lipophilicity while maintaining solubility in biological fluids. This balance is crucial for achieving optimal drug delivery and target engagement.

Recent advancements in computational chemistry have further enhanced the understanding of Methyl 2-(2,5-difluorophenyl)carbamoylacetate's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes with high affinity. These findings have guided the design of next-generation derivatives with improved pharmacological properties. Additionally, quantum mechanical calculations have provided insights into the electronic structure of the molecule, aiding in the prediction of its reactivity and stability.

The synthesis of Methyl 2-(2,5-difluorophenyl)carbamoylacetate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the desired structural features. These synthetic strategies not only highlight the compound's complexity but also underscore its synthetic accessibility for further modifications.

In vitro studies have been instrumental in evaluating the biological activity of Methyl 2-(2,5-difluorophenyl)carbamoylacetate. Initial assays have shown promising results in inhibiting key enzymes associated with various diseases. For example, preliminary data indicate that derivatives derived from this compound exhibit potent activity against cyclin-dependent kinases (CDKs), which are overexpressed in many cancers. Further research is ongoing to optimize these derivatives for clinical applications.

The impact of fluorinated compounds on drug discovery cannot be overstated. Methyl 2-(2,5-difluorophenyl)carbamoylacetate exemplifies how strategic incorporation of fluorine can enhance a molecule's therapeutic potential. By leveraging its unique structural features, researchers are paving the way for innovative treatments that address unmet medical needs. As our understanding of fluorinated chemistry evolves, so too does our ability to harness these compounds for therapeutic benefit.

In conclusion, Methyl 2-(2,5-difluorophenyl)carbamoylacetate (CAS No. 1901844-00-5) stands as a testament to the growing importance of fluorinated aromatic compounds in modern chemical biology and pharmaceutical research. Its versatile structure and promising biological activities make it a valuable asset in drug discovery efforts aimed at developing novel therapeutic agents across multiple disease areas.

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